molecular formula C6H5Cl2NO2S B3038909 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde CAS No. 929413-16-1

4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Cat. No.: B3038909
CAS No.: 929413-16-1
M. Wt: 226.08 g/mol
InChI Key: RSYVJGLBXLEGQC-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde typically involves the reaction of 2-chloroethylamine hydrochloride with a thioamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring. The reaction mixture is then subjected to oxidation using an appropriate oxidizing agent, such as hydrogen peroxide or potassium permanganate, to introduce the oxo group at the 2-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the chloroethyl group.

Scientific Research Applications

4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Causing DNA damage or interfering with DNA replication and transcription.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-2-oxo-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-1-2-9-5(8)4(3-10)12-6(9)11/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYVJGLBXLEGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N1C(=C(SC1=O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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